3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the electrophilic carbon of the chlorobenzyl halide.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-fluorophenyl)-5-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazole
- Methyl 2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate
Uniqueness
This compound is unique due to its specific quinoline core structure and the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit cell proliferation sets it apart from other similar compounds.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-[(1-phenylimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-14-6-4-5-13(11-14)17-21-16(24-22-17)12-25-18-20-9-10-23(18)15-7-2-1-3-8-15/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUQBGLKYLYDAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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